N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PPT and is a potent and selective agonist of the estrogen receptor beta (ERβ). The unique properties of PPT make it an attractive candidate for use in various scientific studies, including those related to cancer, cardiovascular disease, and neurodegenerative disorders.
Wirkmechanismus
PPT exerts its effects by binding to the estrogen receptor beta (ERβ) and activating downstream signaling pathways. ERβ is a nuclear receptor that plays a critical role in regulating gene expression and cellular function. Activation of ERβ by PPT leads to changes in gene expression that can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
PPT has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and cardiovascular protective effects, PPT has also been shown to have neuroprotective effects and can improve cognitive function. PPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PPT in scientific research is its potency and selectivity for the estrogen receptor beta. This makes it an ideal tool for studying the effects of ERβ activation on cellular function. However, one of the limitations of using PPT is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Zukünftige Richtungen
There are many potential future directions for research involving PPT. One area of interest is in the development of novel cancer therapies that target the estrogen receptor beta. PPT may also have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying the cardiovascular protective effects of PPT and to develop new therapies for cardiovascular disease.
Synthesemethoden
The synthesis of PPT involves a multistep process that starts with the reaction of 6-bromopyridin-3-ol with potassium carbonate and phenol to form 6-phenoxypyridin-3-ol. This intermediate is then reacted with 1,3-thiazole-5-carboxaldehyde and sodium triacetoxyborohydride to form the key intermediate, 1-(6-phenoxypyridin-3-yl)-2-(1,3-thiazol-5-yl)ethanol. This intermediate is then reacted with piperidine-2-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product, N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
PPT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that PPT has anti-tumor properties and can inhibit the growth of breast cancer cells. PPT has also been shown to have a protective effect against cardiovascular disease by reducing inflammation and improving vascular function.
Eigenschaften
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-21(19-8-4-5-11-25(19)14-18-13-22-15-28-18)24-16-9-10-20(23-12-16)27-17-6-2-1-3-7-17/h1-3,6-7,9-10,12-13,15,19H,4-5,8,11,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWNYNIVOLJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Phenoxypyridin-3-YL)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.